2-(((Benzyloxy)carbonyl)amino)-1-(2,5-dihydrofuran-2-yl)ethyl 4-methylbenzenesulfonate
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Overview
Description
Benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-[(4-methylbenzenesulfonyl)oxy]ethyl]carbamate is a complex organic compound with the molecular formula C21H23NO6S It is characterized by the presence of a benzyl group, a dihydrofuran ring, and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-[(4-methylbenzenesulfonyl)oxy]ethyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of the dihydrofuran ring, followed by the introduction of the benzyl and methylbenzenesulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-[(4-methylbenzenesulfonyl)oxy]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-[(4-methylbenzenesulfonyl)oxy]ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-[(4-methylbenzenesulfonyl)oxy]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-[(4-methylbenzenesulfonyl)oxy]ethyl]carbamate can be compared with other similar compounds, such as:
Benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-hydroxyethyl]carbamate: This compound has a similar structure but lacks the methylbenzenesulfonyl group, which may result in different chemical and biological properties.
Benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-[(4-chlorobenzenesulfonyl)oxy]ethyl]carbamate: This compound has a chlorobenzene group instead of a methylbenzene group, which may affect its reactivity and applications.
The uniqueness of benzyl N-[2-(2,5-dihydrofuran-2-yl)-2-[(4-methylbenzenesulfonyl)oxy]ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(2,5-dihydrofuran-2-yl)-2-(phenylmethoxycarbonylamino)ethyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-16-9-11-18(12-10-16)29(24,25)28-20(19-8-5-13-26-19)14-22-21(23)27-15-17-6-3-2-4-7-17/h2-12,19-20H,13-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHOYWNIYLZPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CNC(=O)OCC2=CC=CC=C2)C3C=CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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